molecular formula C19H13N5O6 B2907647 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide CAS No. 477325-01-2

4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide

Cat. No.: B2907647
CAS No.: 477325-01-2
M. Wt: 407.342
InChI Key: SAJWMBKOTUGJCR-UHFFFAOYSA-N
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Description

4-Nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide is a bis-nitro-substituted benzamide derivative featuring a pyridin-3-yl scaffold. Its structure comprises two nitro groups at the para positions of two benzamide moieties, linked via an amide bond to a pyridine ring.

Properties

IUPAC Name

4-nitro-N-[3-[(4-nitrobenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O6/c25-18(12-1-5-14(6-2-12)23(27)28)21-16-9-10-20-11-17(16)22-19(26)13-3-7-15(8-4-13)24(29)30/h1-11H,(H,22,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWMBKOTUGJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide typically involves multiple steps. One common method starts with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 3-amino-4-nitropyridine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and temperature control to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Nitro Substitutions

  • 4-Nitro-N-(3-nitrophenyl)benzamide ():

    • Structure : Contains a single nitro group on the benzamide and a nitro-substituted aniline.
    • Key Differences : Lacks the pyridin-3-yl scaffold and the bis-amide linkage.
    • Synthesis : Prepared via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride, highlighting the reactivity of nitro groups in directing electrophilic substitution .
  • 4-Nitro-N-(E)-3-pyridylmethylidene]benzohydrazide ():

    • Structure : Features a hydrazide linker instead of an amide and a pyridylmethylidene group.
    • Key Differences : The hydrazide moiety may alter solubility and hydrogen-bonding capacity compared to the target compound’s amide bonds .

Pharmacologically Active Benzamide Derivatives

  • Imatinib Mesylate (): Structure: Contains a 4-methylpiperazine-methyl group and a pyrimidin-2-ylamino-phenyl scaffold. Key Similarities: Shares the benzamide core and pyridine/pyrimidine heterocycles. Functional Role: The benzamide in imatinib is critical for binding to the ATP pocket of tyrosine kinases like Bcr-Abl . In contrast, the nitro groups in the target compound may confer distinct electronic effects or oxidative reactivity.
  • Flumbatinib (): Structure: Includes a trifluoromethyl group and a pyridin-3-ylpyrimidin-2-ylamino motif. Key Differences: The trifluoromethyl group enhances metabolic stability, whereas nitro groups may increase electrophilicity. Both compounds exploit pyridinyl scaffolds for target engagement .

Substituted Benzamides with Varied Pharmacophores

  • 4-Methoxy-N-pyridin-3-yl-benzamide (): Structure: Methoxy substituent instead of nitro.
  • N-(3-Aminopyridin-4-yl)benzamide (): Structure: Amino group on the pyridine ring. Functional Contrast: The amino group enables hydrogen bonding, whereas nitro groups may sterically hinder interactions or participate in redox reactions .

Physicochemical and Spectral Comparisons

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Key Spectral Data (1H NMR, HRMS)
Target Compound Not reported Predicted high Likely δ 8.5–9.0 ppm (aromatic H), m/z 454.1 (M+H)+
4-Nitro-N-(3-nitrophenyl)benzamide 273–275 Low (LogP ~3.5) δ 8.2–8.8 ppm (nitro-aromatic H), m/z 302.0 (M+H)+
Imatinib 214–216 Moderate (LogP ~2.8) δ 2.3 ppm (CH3), m/z 494.2 (M+H)+
4-Methoxy-N-pyridin-3-yl-benzamide 180–182 High (LogP ~1.5) δ 3.8 ppm (OCH3), m/z 244.1 (M+H)+

Notes:

  • Nitro groups in the target compound likely reduce solubility (high LogP) compared to methoxy or amino derivatives.
  • Spectral data for analogs (e.g., imatinib) confirm the utility of 1H NMR and HRMS in verifying benzamide structures .

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